Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-
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Overview
Description
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- is a compound that belongs to the class of benzothiazoles, which are sulfur-containing heterocycles. Benzothiazoles are known for their significant biological and pharmaceutical activities, making them valuable in various fields such as medicinal chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. Another common method is the cyclization of thioamide or carbon dioxide (CO2) as raw materials . For the specific compound Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]-, the synthetic route may involve the reaction of 2-aminobenzenethiol with 3,4-dichlorobenzyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often utilize green chemistry principles to minimize environmental impact. These methods may include microwave irradiation, one-pot multicomponent reactions, and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the production of materials such as vulcanization accelerators, antioxidants, and fluorescence materials
Mechanism of Action
The mechanism of action of Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-cancer or anti-bacterial activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- include:
2-Aminobenzothiazole: Known for its use in the synthesis of fused heterocycles.
2-Substituted Benzothiazoles: These compounds have diverse biological applications, including anti-bacterial, anti-fungal, and anti-inflammatory activities.
Uniqueness
What sets Benzothiazole, 2-[[(3,4-dichlorophenyl)methyl]thio]- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. The presence of the 3,4-dichlorophenyl group may enhance its potency as an enzyme inhibitor or its effectiveness in industrial applications .
Properties
CAS No. |
76151-76-3 |
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Molecular Formula |
C14H9Cl2NS2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C14H9Cl2NS2/c15-10-6-5-9(7-11(10)16)8-18-14-17-12-3-1-2-4-13(12)19-14/h1-7H,8H2 |
InChI Key |
QSBZMVNCYHYDIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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